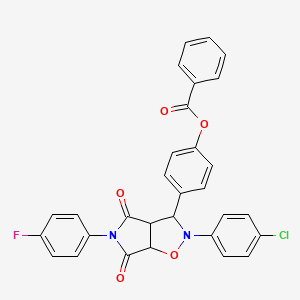

C30H20ClFN2O5

Description

C30H20ClFN2O5 is a chlorinated fluoronitrophenyl compound characterized by a complex aromatic structure. Its molecular formula suggests a polycyclic framework with chlorine (Cl), fluorine (F), nitro (NO2), and oxygen-containing functional groups. The molecular weight is calculated as 542.45 g/mol, significantly larger than simpler halogenated pyridines, which may influence its pharmacokinetic properties, including solubility and metabolic stability.

Properties

Molecular Formula |

C30H20ClFN2O5 |

|---|---|

Molecular Weight |

542.9 g/mol |

IUPAC Name |

[4-[2-(4-chlorophenyl)-5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl] benzoate |

InChI |

InChI=1S/C30H20ClFN2O5/c31-20-8-12-23(13-9-20)34-26(18-6-16-24(17-7-18)38-30(37)19-4-2-1-3-5-19)25-27(39-34)29(36)33(28(25)35)22-14-10-21(32)11-15-22/h1-17,25-27H |

InChI Key |

LMJKUQKVRQKBDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)ON3C6=CC=C(C=C6)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C30H20ClFN2O5 typically involves multi-step organic reactions. One common approach is to start with a suitable aromatic precursor and introduce the necessary functional groups through a series of reactions such as halogenation, nitration, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

C30H20ClFN2O5: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

The reactions involving This compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

C30H20ClFN2O5: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s reactivity makes it useful in probing biological pathways and interactions.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which C30H20ClFN2O5 exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and side effects.

Comparison with Similar Compounds

Compound 1: 5-Bromo-3-fluoro-2-nitropyridine (CAS: N/A)

- Structure: Pyridine ring substituted with bromine (Br), fluorine (F), and a nitro group (NO2).

- Molecular Weight : 235.48 g/mol (vs. 542.45 g/mol for C30H20ClFN2O5).

- Functional Groups : Nitro groups enhance electrophilicity, while Br/F influence lipophilicity and binding affinity.

- Applications : Used as an intermediate in synthesizing antiviral or anticancer agents .

Compound 2: 5-Chloro-3-fluoropyridin-2-amine (CAS: N/A)

Key Contrasts with this compound:

- Size and Complexity : this compound’s extended aromatic system may enhance target specificity but reduce solubility.

- Reactivity : Nitro groups in Compound 1 increase electrophilicity, whereas the amine in Compound 2 facilitates nucleophilic reactions. The target compound’s nitro/oxygen groups may balance reactivity and stability.

Data Tables

*Estimated based on increased hydrophobicity from aromaticity.

Research Findings and Pharmacological Implications

- Solubility and Bioavailability : Smaller compounds like 5-Bromo-3-fluoro-2-nitropyridine exhibit moderate solubility (Log S = -1.42), while this compound’s larger structure likely reduces solubility, necessitating formulation optimizations .

- Metabolic Stability : Fluorine in all three compounds enhances metabolic resistance by blocking cytochrome P450 oxidation sites. The target compound’s multiple halogens may further prolong half-life .

- Target Affinity : this compound’s size could improve binding to complex targets (e.g., enzyme allosteric sites) compared to simpler pyridines, which often act as active-site inhibitors.

Biological Activity

C30H20ClFN2O5 is a complex organic compound that has garnered attention in various fields, particularly in biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a distinct arrangement of functional groups, including chlorine (Cl), fluorine (F), and two nitrogen (N) atoms. The presence of these halogens significantly influences its reactivity and biological interactions. The compound's molecular formula indicates a high degree of complexity, which is essential for its varied biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant pharmacological effects.

- Binding Affinity : The compound's functional groups allow it to form hydrogen bonds and hydrophobic interactions with biological molecules, enhancing its binding affinity to target sites.

- Enzyme Modulation : Preliminary studies suggest that this compound may inhibit or activate certain enzymes, impacting metabolic pathways.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic functions.

- Antioxidant Properties : this compound exhibits antioxidant activity, potentially mitigating oxidative stress in cells by scavenging free radicals.

- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from notable research:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. | |

| Antioxidant Activity | Exhibited antioxidant activity comparable to established antioxidants like ascorbic acid. | |

| Anticancer Activity | Induced apoptosis in cultured cancer cell lines; further studies are ongoing. |

Comparative Analysis

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| C30H20ClN2O5 | Lacks fluorine; potential differences in reactivity | Limited antimicrobial effects |

| C30H20BrFN2O5 | Contains bromine instead of chlorine | Similar antimicrobial properties but different efficacy |

| C30H20ClFN2O4 | One less oxygen; potential for altered metabolism | Varies in biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.